4-(1-Piperidinylmethyl)benzoic acid hydrate
Description
Chemical Identity and Classification
4-(1-Piperidinylmethyl)benzoic acid hydrate exists as a member of the aromatic carboxylic acid family, specifically classified as a para-substituted benzoic acid derivative. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the formal name being 4-(piperidin-1-ylmethyl)benzoic acid hydrate. The Chemical Abstracts Service has assigned the registry number 1184978-48-0 to this hydrated form, distinguishing it from related non-hydrated variants and salt forms.
The molecular structure incorporates key functional elements that define its chemical behavior and classification. The benzoic acid core provides the carboxylic acid functionality essential for many chemical transformations, while the piperidinylmethyl substituent introduces basic nitrogen character and increased molecular complexity. The hydrate designation indicates the incorporation of water molecules in the crystal structure, which can significantly influence the compound's physical properties and stability characteristics.
The compound exhibits amphiphilic properties due to the presence of both hydrophilic carboxylic acid and hydrophobic aromatic regions. This dual character positions the molecule within pharmaceutical and materials science applications where controlled solubility and membrane interactions are desired. The piperidine ring system contributes to the compound's three-dimensional structure and provides opportunities for hydrogen bonding interactions.
Historical Context in Organic Chemistry
The development of substituted benzoic acid derivatives has deep roots in organic chemistry, with the fundamental understanding of aromatic substitution patterns established in the nineteenth century. The synthesis of benzoic acid derivatives has been extensively documented, with traditional methods involving oxidation of methylbenzene using potassium permanganate under alkaline conditions serving as foundational approaches. These classical methodologies provided the groundwork for developing more sophisticated synthetic strategies targeting specific substitution patterns.
The emergence of piperidine-containing compounds in medicinal chemistry gained momentum during the twentieth century as researchers recognized the unique pharmacological properties imparted by this saturated six-membered nitrogen heterocycle. The incorporation of piperidine moieties into aromatic carboxylic acid frameworks represented a significant advancement in drug design, enabling the development of compounds with enhanced bioavailability and target selectivity.
Modern synthetic approaches have evolved to incorporate palladium-catalyzed reactions, microwave-assisted synthesis, and other contemporary methodologies that enable efficient preparation of complex aromatic carboxylic acid derivatives. The development of controlled synthetic routes has been crucial for accessing compounds like this compound with high purity and yield, supporting their evaluation in research applications.
Significance in Chemical Research
This compound holds particular significance in chemical research due to its versatile reactivity profile and potential applications across multiple scientific disciplines. The compound serves as a valuable synthetic intermediate in organic chemistry, enabling the preparation of more complex molecular architectures through various chemical transformations. The presence of multiple reactive sites allows for selective functionalization strategies that can be tailored to specific research objectives.
In medicinal chemistry, compounds containing piperidine rings have demonstrated important biological activities, making this derivative of interest for pharmaceutical research and development. The combination of the carboxylic acid functionality with the piperidine moiety creates opportunities for developing compounds that can interact with diverse biological targets, particularly those involving neurotransmitter pathways and enzyme systems.
The compound's utility extends to materials science applications, where the combination of aromatic and aliphatic structural elements can contribute to unique material properties. The ability to form hydrogen bonds through both the carboxylic acid and nitrogen functionalities enables the development of supramolecular assemblies and coordination complexes with distinct characteristics.
Research applications also encompass the compound's use as a building block for more complex molecular systems, including those designed for catalysis, sensing, and bioconjugation applications. The structural features present in this compound provide a foundation for developing specialized chemical tools and probes for investigating biological processes.
Structural Characteristics Overview
The molecular architecture of this compound exhibits several distinctive structural features that govern its chemical and physical properties. The compound adopts a three-dimensional conformation where the piperidine ring assumes a chair conformation, providing optimal spatial arrangement and minimal steric interactions. The benzoic acid moiety maintains planarity characteristic of aromatic systems, while the methylene linker provides rotational flexibility between the aromatic and aliphatic portions of the molecule.
| Structural Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₃H₁₉NO₃ | Hydrated form with incorporated water |
| Molecular Weight | 237.30 g/mol | Includes contribution from hydration |
| Chemical Abstracts Service Number | 1184978-48-0 | Unique identifier for hydrated form |
| Simplified Molecular Input Line Entry System | C1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.O | Structural representation including hydration |
The hydration state significantly influences the compound's crystalline properties and intermolecular interactions. Water molecules can form hydrogen bonds with both the carboxylic acid oxygen atoms and the nitrogen atom of the piperidine ring, creating extended network structures that affect solubility, melting point, and stability characteristics. These hydration interactions contribute to the compound's handling properties and storage requirements.
The electronic distribution within the molecule creates distinct regions of electron density that influence reactivity patterns. The carboxylic acid group exhibits typical acid behavior with a pKa value characteristic of aromatic carboxylic acids, while the piperidine nitrogen displays basic character that can participate in protonation and coordination reactions. The aromatic ring system provides opportunities for electrophilic substitution reactions, though the electron-donating nature of the piperidinylmethyl substituent influences the regioselectivity of such transformations.
Properties
IUPAC Name |
4-(piperidin-1-ylmethyl)benzoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.H2O/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h4-7H,1-3,8-10H2,(H,15,16);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFLWNMZJWPIBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for 4-(1-Piperidinylmethyl)benzoic acid hydrate may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(1-Piperidinylmethyl)benzoic acid hydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and substituted benzoic acids. These products have various applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
4-(1-Piperidinylmethyl)benzoic acid hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of 4-(1-Piperidinylmethyl)benzoic acid hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The table below summarizes critical differences between 4-(1-Piperidinylmethyl)benzoic acid hydrate and its closest analogues:
Detailed Comparative Analysis
Positional Isomerism: Para vs. Meta Substitution
- 4-(Piperidinylmethyl)benzoic acid (para) exhibits superior crystallinity compared to its meta-substituted analogue (CAS 158861-24-6). The para configuration optimizes hydrogen bonding with water in the hydrate form, while the meta isomer may exhibit reduced solubility due to steric hindrance .
- Biological assays suggest that the meta isomer shows lower affinity for GABA receptors, highlighting the importance of substituent positioning in drug design .
Ring Size and Flexibility
- However, this modification reduces thermal stability, as evidenced by lower melting points .
- The diazepine-containing analogue (CAS 303134-03-4) introduces a second nitrogen atom, enabling chelation with metal ions—a property absent in the parent compound .
Linker Modifications: Methylene vs. Ethoxy
- The ethoxy linker in 4-(2-piperidinoethoxy)benzoic acid hydrochloride extends the distance between the piperidine and benzoic acid moieties, improving membrane permeability. This structural feature is exploited in prodrug designs .
Hydrate vs. Anhydrous Forms
- The hydrate form (CAS 1184978-48-0) demonstrates higher aqueous solubility compared to the anhydrous analogue (CAS 159691-33-5), making it preferable for formulations requiring rapid dissolution. However, the anhydrous form exhibits greater thermal stability (~240°C decomposition vs. ~200°C for the hydrate) .
Deuterated and Isotopic Variants
- Tolperisone 4-Carboxylic Acid-d10 HCl Hydrate (CAS 1346603-66-4) incorporates deuterium at the piperidine ring, reducing metabolic degradation in vivo. This modification is critical for tracer studies in pharmacokinetics .
Biological Activity
4-(1-Piperidinylmethyl)benzoic acid hydrate, with the molecular formula C13H19NO3 and a molecular weight of approximately 237.3 g/mol, is a benzoic acid derivative characterized by its piperidinylmethyl substituent. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding. Additionally, it can modulate receptor activity, acting as an agonist or antagonist in various signaling pathways.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that compounds with similar structural features can inhibit the proliferation of cancer cell lines such as MCF-7 and A549. For example, related compounds have demonstrated IC50 values ranging from 3.0 μM to 10 μM against these cell lines, suggesting potential efficacy in cancer treatment .
Enzyme Inhibition
The compound has been implicated in enzyme inhibition studies, particularly against cholinesterases. It has been compared to standard inhibitors like donepezil, showing promising results in terms of inhibitory potency . The specific interactions and binding affinities require further investigation to fully elucidate its potential as a therapeutic agent.
Antimicrobial Activity
Preliminary studies suggest that derivatives of benzoic acid, including this compound, may also possess antimicrobial properties. The compound's structural similarity to other known antimicrobial agents indicates a potential for effectiveness against various microbial strains .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 4-(1-Pyrrolidinylmethyl)benzoic acid | Benzoic Acid Derivative | Anticancer activity |
| 4-(1-Morpholinylmethyl)benzoic acid | Benzoic Acid Derivative | Enzyme inhibition |
| 4-(1-Piperazinylmethyl)benzoic acid | Benzoic Acid Derivative | Antimicrobial properties |
The unique piperidinyl group in this compound distinguishes it from other similar compounds, potentially enhancing its biological activities and applications in drug development.
Study on Antitumor Activity
A study focused on the synthesis and biological evaluation of benzoic acid derivatives highlighted the anticancer potential of compounds structurally related to this compound. The results indicated significant growth inhibition in human cancer cell lines, with further exploration into the mechanisms underlying this activity .
Enzyme Interaction Studies
Another research effort investigated the interaction of similar compounds with cholinesterase enzymes. The findings suggested that modifications to the benzoic acid structure could enhance inhibitory effects, positioning this compound as a candidate for further exploration in neurodegenerative disease treatments .
Q & A
Q. How can researchers synthesize and characterize 4-(1-Piperidinylmethyl)benzoic acid hydrate with high purity?
- Methodological Answer : Synthesis typically involves coupling piperidine derivatives with benzoic acid precursors under controlled conditions. For characterization:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the piperidinylmethyl linkage and hydrate formation.
- High-Performance Liquid Chromatography (HPLC) : Use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) to assess purity .
- Melting Point Analysis : Compare observed values with literature data (e.g., structurally similar compounds like 3-(4-Methylpiperazin-1-yl)benzoic acid melt at 187–190°C) .
Q. What analytical methods are recommended for assessing the purity of this compound?
- Methodological Answer :
- HPLC with UV Detection : Utilize a C18 column and a mobile phase adjusted to pH 4.6 (sodium acetate/acetic acid buffer) for optimal separation of hydrophilic impurities .
- Mass Spectrometry (MS) : Confirm molecular ion peaks and detect hydrate stability under ionization conditions.
- Karl Fischer Titration : Quantify water content to verify hydrate stoichiometry .
Q. How can researchers optimize reaction conditions for synthesizing this compound using statistical design of experiments (DoE)?
- Methodological Answer :
- Factorial Design : Test variables like temperature, solvent polarity, and catalyst loading. For example, a 2 factorial design reduces trial numbers while identifying interactions between factors.
- Response Surface Methodology (RSM) : Model yield or purity as a function of critical parameters (e.g., reaction time, pH) to pinpoint optimal conditions .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected peaks in NMR or HPLC) be resolved during characterization?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities. For example, hydrate water signals in NMR may overlap with solvent peaks; use DO exchange experiments to isolate them.
- Impurity Profiling : Employ LC-MS to identify byproducts (e.g., unreacted precursors or hydrolysis derivatives) that may co-elute in HPLC .
Q. What computational strategies are effective for predicting reaction pathways and intermediate stability in the synthesis of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energy barriers for piperidinylmethylation steps.
- Reaction Path Search Algorithms : Apply tools like the Artificial Force Induced Reaction (AFIR) method to explore plausible mechanistic routes and validate with experimental kinetics .
Q. How can researchers address low yields during purification of this compound?
- Methodological Answer :
- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance hydrate crystal formation. Monitor supersaturation levels to avoid oiling-out, a common issue with polar intermediates .
- Membrane Separation Technologies : Explore nanofiltration or reverse osmosis to concentrate the product while removing low-molecular-weight impurities .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between theoretical and observed melting points?
- Methodological Answer :
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect hydrate vs. anhydrous forms. For example, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride has distinct thermal profiles .
- Hydrate Stability Studies : Conduct dynamic vapor sorption (DVS) to assess water loss under varying humidity, which may alter melting behavior .
Methodological Tables
Q. Table 1: Recommended HPLC Conditions for Purity Analysis
| Parameter | Specification | Reference |
|---|---|---|
| Column | C18, 250 mm × 4.6 mm, 5 µm | |
| Mobile Phase | Methanol:Buffer (65:35), pH 4.6 | |
| Buffer Composition | Sodium acetate + sodium 1-octanesulfonate | |
| Flow Rate | 1.0 mL/min |
Q. Table 2: Critical Factors for DoE in Synthesis Optimization
| Factor | Range Tested | Response Variable |
|---|---|---|
| Reaction Temperature | 60–100°C | Yield (%) |
| Solvent Polarity | Ethanol to DMF | Purity (HPLC %) |
| Catalyst Loading | 0.5–2.0 mol% | Reaction Time |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
